Product packaging for 1,1,3,5-Tetramethyl-1H-indene(Cat. No.:CAS No. 14656-06-5)

1,1,3,5-Tetramethyl-1H-indene

Cat. No.: B078696
CAS No.: 14656-06-5
M. Wt: 172.27 g/mol
InChI Key: OIPWFYHULPYGNG-UHFFFAOYSA-N
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Description

1,1,3,5-Tetramethyl-1H-indene is a strategically substituted indene derivative of significant interest in advanced organic synthesis and materials science. Its primary research value lies in its role as a key precursor and ligand in organometallic chemistry and catalysis. The steric bulk imparted by the four methyl groups, particularly the geminal dimethyl group at the 1-position, creates a highly congested environment that can be exploited to modulate the reactivity and selectivity of metal complexes. This compound is extensively utilized in the development of highly active, single-site catalysts for olefin polymerization, where it acts as a sterically demanding ancillary ligand to control polymer microstructure, molecular weight, and tacticity. Furthermore, its derivatized forms serve as fundamental building blocks for the synthesis of novel π-conjugated systems and strained polycyclic aromatic hydrocarbons (PAHs) with tailored electronic and optical properties for applications in organic electronics. The unique substitution pattern of this compound also makes it a valuable scaffold in medicinal chemistry for probing enzyme active sites and in the synthesis of complex natural product analogs. This reagent is provided with high chemical purity to ensure reproducibility in sensitive catalytic and synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B078696 1,1,3,5-Tetramethyl-1H-indene CAS No. 14656-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14656-06-5

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1,1,3,5-tetramethylindene

InChI

InChI=1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3

InChI Key

OIPWFYHULPYGNG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(C=C2C)(C)C

Other CAS No.

14656-06-5

Origin of Product

United States

Reaction Mechanisms and Mechanistic Studies of 1,1,3,5 Tetramethyl 1h Indene Transformations

Mechanistic Pathways of Gold-Catalyzed Indene (B144670) Synthesis

Gold(I) catalysts have emerged as powerful tools for the synthesis of complex organic molecules, including substituted indenes. The synthesis of polysubstituted indenes, such as 1,1,3,5-Tetramethyl-1H-indene, from acyclic precursors like ynamides is believed to proceed through a cascade of reactions involving several key intermediates. While the direct synthesis of this compound via this specific gold-catalyzed pathway is not explicitly detailed in the literature, the general mechanism for the formation of substituted indenes from ynamides provides a plausible route.

The initial step in the gold-catalyzed intramolecular hydroalkylation of ynamides involves the activation of the alkyne moiety by a cationic gold(I) complex. organic-chemistry.org This coordination of the gold catalyst to the ynamide generates a highly electrophilic activated keteniminium ion intermediate. organic-chemistry.orgtandfonline.com These keteniminium ions are among the most electrophilic intermediates known and are highly reactive towards even weak nucleophiles. organic-chemistry.org The formation of this intermediate is a critical step that initiates the subsequent cyclization cascade.

The nature of the ligand on the gold(I) catalyst plays a pivotal role in the efficiency and outcome of the reaction. N-heterocyclic carbene (NHC) ligated gold complexes, such as IPrAuNTf2, have been shown to be superior catalysts compared to phosphine-ligated gold complexes like Ph3PAuNTf2 for the synthesis of indenes from ynamides. organic-chemistry.org The NHC ligands are strong σ-donors, which enhances the π-acidity of the gold center, thereby promoting the initial activation of the ynamide and the formation of the keteniminium ion. The ligand can also influence the stability of the transition state of the rate-determining hydride shift, with computational studies indicating that the gold catalyst significantly lowers the activation barrier for this step compared to an acid-catalyzed pathway. tandfonline.com

Catalyst ComponentRole in Reaction Mechanism
Gold(I) Center Activates the ynamide alkyne, facilitating the formation of the keteniminium ion.
N-Heterocyclic Carbene (NHC) Ligand Enhances the catalytic activity of the gold center and stabilizes the transition state of the hydride shift.
Counterion (e.g., NTf2-) Influences the overall reactivity and stability of the catalytic species.

Elucidation of Rearrangement Mechanisms in Cyclialkylation Reactions

The synthesis of substituted indenes can also involve rearrangement reactions, particularly in the context of cyclialkylation processes where a carbocationic intermediate is formed. These rearrangements can lead to the formation of different constitutional isomers and are a key consideration in the synthesis of highly substituted indenes.

In acid-catalyzed cyclizations that form the indene skeleton, carbocationic intermediates are central to the reaction mechanism. These carbocations can undergo skeletal rearrangements, or "framework transpositions," to yield more stable intermediates. One such rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group. rsc.orgwikipedia.orglscollege.ac.in For instance, in the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes, a stable benzylic carbocation is formed, which then cyclizes to the indene. organic-chemistry.org If the substitution pattern allows, this carbocation could undergo a Wagner-Meerwein shift prior to or after cyclization, leading to a rearranged indene product.

Another potential pathway for framework transposition involves the rearrangement of vinylcyclopropenes catalyzed by Lewis acids. In this process, a zwitterionic intermediate is proposed, which undergoes ring-opening and subsequent intramolecular Friedel-Crafts reaction to form the indene skeleton. acs.org The specific pathway and the final product are dependent on the substitution pattern of the starting material and the reaction conditions.

Rearrangement TypeDescription
Wagner-Meerwein Rearrangement A 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocation center.
Vinylcyclopropene Rearrangement Ring-opening of a vinylcyclopropene to a zwitterionic intermediate followed by intramolecular cyclization.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of indene synthesis and rearrangement, deuterium (B1214612) (2H) or carbon-13 (13C) labeling can be employed to distinguish between different proposed mechanistic pathways.

For example, in a suspected Wagner-Meerwein rearrangement, selective deuterium labeling of a migrating group or the carbon framework can provide definitive evidence for the shift. By analyzing the position of the deuterium label in the final indene product using techniques like NMR spectroscopy or mass spectrometry, it is possible to confirm whether the proposed rearrangement has occurred. While specific isotopic labeling studies confirming framework transposition in the synthesis of this compound are not documented, the synthesis of selectively deuterated indenes has been reported, highlighting the feasibility of such studies. researchgate.net This approach remains a critical tool for the validation of proposed mechanistic schemes in complex organic transformations. nih.govuea.ac.uk

Despite a comprehensive search for scientific literature, there is currently insufficient available data to generate a detailed article on the specific reaction mechanisms of "this compound" as outlined in the user's request.

The requested article structure focuses on highly specific areas of mechanistic organic chemistry:

Cycloisomerization Mechanisms Involving Metal-Vinylidene Intermediates

Theoretical Analysis of Keto-Enol Tautomerism in Indanedione Systems Derived from this compound

Molecular Mechanisms of Cycloaddition Reactions with Indene-Derived Reactants from this compound

While general principles and studies exist for these reaction types with other classes of compounds, specific research, including detailed mechanistic studies, theoretical analyses, and data tables for this compound and its direct derivatives, could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on "this compound." The generation of such an article would require speculative information, which falls outside the scope of providing fact-based and scientifically referenced content.

Derivatization and Functionalization Strategies for 1,1,3,5 Tetramethyl 1h Indene

Oxidation Reactions of Indene (B144670) Derivatives

The oxidation of indene derivatives can lead to a range of valuable products, including indanones and indenediones, which are important intermediates in organic synthesis. While specific studies on the oxidation of 1,1,3,5-tetramethyl-1H-indene are not extensively documented, the reactivity of the indene core suggests several viable oxidative pathways.

One common method for the oxidation of the activated methylene (B1212753) group in an indane to a ketone is through the use of various oxidizing agents. For instance, N-hydroxyphthalimide (NHPI) in conjunction with a co-catalyst is often employed for the aerobic oxidation of C-H bonds. Another approach involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), which are known to convert allylic methylenes to the corresponding carbonyl compounds.

Furthermore, the double bond within the five-membered ring of the indene system is susceptible to oxidative cleavage. Ozonolysis, a powerful tool for cleaving carbon-carbon double bonds, would be expected to cleave the endocyclic double bond of this compound. This reaction, typically followed by a reductive or oxidative work-up, would yield a diketone or a dicarboxylic acid derivative, respectively, opening up further avenues for functionalization.

Peracid oxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), is another potential route. While often used for epoxidation of alkenes, under certain conditions, peracids can also effect the oxidation of allylic C-H bonds, potentially leading to the formation of an allylic alcohol or an enone. The specific outcome of these reactions would be highly dependent on the reaction conditions and the steric and electronic properties of the this compound substrate.

Reduction and Hydrogenation Processes

The reduction and hydrogenation of this compound offer pathways to saturated indane derivatives, which can possess distinct chemical and physical properties. A key focus in this area is the selective hydrogenation of the exocyclic double bond that may be present in derivatives, or the endocyclic double bond of the parent indene.

Selective Hydrogenation of Exocyclic Double Bonds

In derivatives of this compound that feature an exocyclic double bond, selective hydrogenation of this bond without affecting the aromatic ring is a common requirement. This can typically be achieved using catalytic hydrogenation with a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity. For example, catalytic hydrogenation of the exocyclic double bond in ent-kaurane diterpene glycosides has been successfully carried out using various catalysts, including Pt/C and Pd(OH)₂. nih.gov These conditions are generally mild enough to preserve the aromaticity of the benzene (B151609) ring.

Optimization of Hydrogenation Parameters

The efficiency and selectivity of hydrogenation reactions are highly dependent on several parameters. Optimizing these factors is critical to maximize the yield of the desired product and minimize side reactions. Key parameters include:

Catalyst Selection: The nature of the metal (e.g., Pd, Pt, Rh, Ni) and the support (e.g., carbon, alumina) can significantly influence the reaction outcome.

Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid.

Hydrogen Pressure: Higher hydrogen pressures generally increase the rate of reaction but can sometimes lead to over-reduction.

Temperature: The reaction temperature affects the rate of hydrogenation. Optimization is often required to find a balance between a reasonable reaction time and the prevention of side reactions.

Reaction Time: Monitoring the reaction progress is essential to stop the reaction once the desired transformation is complete, preventing further reduction of other functional groups.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize these parameters for the hydrogenation of this compound derivatives.

Synthesis of Spirobiindene Derivatives with Multiple Substituents

Spirobiindene derivatives are a class of compounds characterized by two indene units linked by a common spiro-carbon atom. These structures are of interest due to their rigid, three-dimensional frameworks, which can impart unique optical and electronic properties. The synthesis of spirobiindene derivatives from this compound would involve the formation of a new carbon-carbon bond at the C1 position.

While a direct synthesis from this compound is not prominently described, related methodologies provide a blueprint for such transformations. For instance, palladium-catalyzed C-H activation and annulation reactions have been utilized to synthesize spirobi[indene]-1,3-diones from 2-aryl-1,3-indandiones and alkynes. nih.gov This suggests that a similar strategy, potentially involving the activation of the C-H bond at the 1-position of this compound followed by coupling with a suitable partner, could be a viable route.

Another approach could involve the acid-catalyzed dimerization of an appropriate indene precursor. The specific substitution pattern of this compound would influence the feasibility and outcome of such a reaction.

Introduction of Functional Groups onto the Indene Core

The introduction of new functional groups onto the aromatic ring of the this compound core is a key strategy for modifying its properties and enabling further derivatization. Electrophilic aromatic substitution is a fundamental method for achieving this. The existing methyl groups on the aromatic ring are ortho- and para-directing activators, which will influence the position of incoming electrophiles.

Common electrophilic substitution reactions that could be applied to the this compound core include:

ReactionReagentsExpected Product
Nitration HNO₃, H₂SO₄Introduction of a nitro (-NO₂) group
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Introduction of a bromo (-Br) or chloro (-Cl) group
Friedel-Crafts Acylation Acyl chloride, AlCl₃Introduction of an acyl (-COR) group
Friedel-Crafts Alkylation Alkyl halide, AlCl₃Introduction of an alkyl (-R) group
Sulfonation Fuming H₂SO₄Introduction of a sulfonic acid (-SO₃H) group

The regioselectivity of these reactions will be dictated by the directing effects of the existing methyl groups and the steric hindrance they impose. The newly introduced functional groups can then serve as handles for a wide range of subsequent transformations, significantly expanding the chemical space accessible from the this compound scaffold.

Formation of Schiff Base Derivatives from Indenediones

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Indenediones, which can potentially be synthesized from this compound via oxidation, are excellent precursors for the formation of Schiff base derivatives. The presence of two carbonyl groups in an indene-1,3-dione offers the possibility of forming mono- or bis-Schiff bases.

The synthesis of Schiff bases from indane-1,3-dione is a well-established transformation. encyclopedia.pub The reaction typically involves refluxing the indenedione with a primary amine in a suitable solvent, often with a catalytic amount of acid. A wide variety of primary amines, both aliphatic and aromatic, can be used, allowing for the synthesis of a diverse library of Schiff base derivatives.

Computational and Theoretical Investigations of 1,1,3,5 Tetramethyl 1h Indene

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms. For 1,1,3,5-Tetramethyl-1H-indene, DFT studies would be instrumental in mapping out potential reaction pathways, determining selectivity, and understanding its reactivity.

Global reactivity indices derived from DFT are crucial for quantifying the chemical reactivity of a molecule. These descriptors, such as electrophilicity and nucleophilicity, help predict how a molecule will behave in a chemical reaction. The calculations are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): Measures the ability of a molecule to donate electrons.

For this compound, a data table of these indices would look like the following hypothetical example, which illustrates the type of information generated from such a study.

ParameterSymbolCalculated Value (eV)
HOMO EnergyEHOMO-
LUMO EnergyELUMO-
Energy GapΔE-
Ionization Potential (I)I ≈ -EHOMO-
Electron Affinity (A)A ≈ -ELUMO-
Electronegativity (χ)χ = (I+A)/2-
Chemical Hardness (η)η = (I-A)/2-
Electrophilicity Index (ω)ω = χ²/2η-

No specific published data is available for this compound. Values are placeholders.

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of activation energies (Ea). A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to become products. DFT is a reliable method for locating TS structures and calculating their energies. The activation energy is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For a reaction involving this compound, computational analysis would reveal the energetic favorability of different potential pathways.

Semi-Empirical Molecular Orbital Theory (PM3) for Structural and Electronic Properties

Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. PM3 is particularly useful for studying the structural and electronic properties of organic compounds.

A key application of PM3 is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, this would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for assessing the planarity of the indene (B144670) ring system and the orientation of the tetramethyl substituents.

PM3 can also be used to calculate various electronic properties.

Relative Binding Energies: By comparing the energies of different isomers or conformers, their relative stabilities can be determined.

Atomic Charges: The distribution of electron density across the molecule can be estimated through atomic charge calculations, such as Mulliken population analysis. This helps identify electrophilic and nucleophilic sites.

HOMO/LUMO Energies: Similar to DFT, PM3 calculates the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

A hypothetical data table summarizing PM3 calculation results for this compound is shown below.

PropertyCalculated Value
Heat of Formation (kcal/mol)-
HOMO Energy (eV)-
LUMO Energy (eV)-
HOMO-LUMO Gap (eV)-
Dipole Moment (Debye)-

No specific published data is available for this compound. Values are placeholders.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying organic reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. This theory uses tools that analyze the electron density, such as the Electron Localization Function (ELF), to provide a detailed picture of bond formation and breaking during a reaction.

For a reaction involving this compound, an MEDT study would analyze the changes in the electron density along the reaction pathway. This would elucidate the molecular mechanism, distinguishing between, for example, concerted, stepwise, or polar mechanisms. By examining the GEDT (Global Electron Density Transfer) at the transition state, the polar nature of the reaction can be characterized, providing a deeper understanding of why a particular reaction pathway is favored.

Theoretical Studies of Hydrogen Shift Reactions and Tunneling Effects

Conformation and Isomer Stability Studies

No theoretical studies detailing the conformational analysis or the relative stability of isomers of this compound were found.

Advanced Spectroscopic and Analytical Characterization of 1,1,3,5 Tetramethyl 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity of atoms and infer the three-dimensional structure of a compound. uobasrah.edu.iq

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Analysis

The structural elucidation of 1,1,3,5-Tetramethyl-1H-indene is heavily reliant on ¹H and ¹³C NMR spectroscopy. The chemical shift (δ), reported in parts per million (ppm), for each unique proton and carbon nucleus provides critical information about its local electronic environment. modgraph.co.uk

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinylic proton, and the four methyl groups. The aromatic protons on the benzene (B151609) ring will typically appear in the range of δ 7.0-7.5 ppm. wisc.edu Their specific shifts and coupling patterns are influenced by the positions of the methyl substituents. The lone vinylic proton on the five-membered ring is expected to resonate further downfield. The methyl groups will appear as sharp singlet signals in the upfield region of the spectrum. The two geminal methyl groups at the C1 position (1,1-dimethyl) are expected to be magnetically equivalent and produce a single intense peak, while the methyl groups at the C3 and C5 positions will have distinct chemical shifts reflecting their different positions on the indene (B144670) scaffold.

The ¹³C NMR spectrum provides complementary information, showing a separate signal for each unique carbon atom. The chemical shifts for the aromatic and vinylic carbons appear in the downfield region (typically δ 120-150 ppm), while the aliphatic methyl carbons are found in the upfield region (δ 15-30 ppm). ias.ac.in The quaternary carbons, such as C1, C3, and C5, will also exhibit characteristic chemical shifts. thieme-connect.de The precise chemical shifts can be predicted using empirical additivity rules or computational models and are confirmed by experimental data. pdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.4120 - 145
Vinylic CH6.0 - 6.5130 - 145
C1-CH₃ (x2)1.2 - 1.525 - 30
C3-CH₃2.0 - 2.315 - 20
C5-CH₃2.2 - 2.520 - 25
Quaternary C---140 - 150

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. uni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like tetramethyl-indene derivatives. tdi-bi.com In this technique, the sample is first vaporized and separated based on boiling point and polarity by passing it through a capillary column in the gas chromatograph. tdi-bi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and detected.

GC-MS is particularly effective for identifying and profiling this compound in complex mixtures, such as fuels or environmental samples containing numerous alkylated aromatic hydrocarbons. cedre.frbohrium.com The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra (like the NIST/EPA/NIH Mass Spectral Library), the compound can be confidently identified. nist.gov This technique allows for the separation and identification of various isomers of tetramethyl-indene, which may have very similar properties. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC×GC-TOFMS for Trace Analysis

For the detection of trace amounts of volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique. nih.gov It is a solvent-free method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) to adsorb volatile analytes. nih.gov The fiber is then transferred to the GC injector for thermal desorption and analysis.

When coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS), the analytical power is significantly enhanced. mdpi.com GC×GC uses two different columns to provide a much higher degree of separation than conventional GC, which is crucial for resolving trace components in highly complex matrices. mdpi.comresearchgate.net The TOFMS allows for rapid acquisition of full mass spectra with high sensitivity. core.ac.uk This combination (HS-SPME-GC×GC-TOFMS) is ideal for the trace analysis of compounds like this compound in food, beverages, or environmental samples where it might be present as a contaminant or aroma compound. researchgate.netresearchgate.net

Analysis of Mass Fragmentation Patterns for Structural Confirmation

In electron impact (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum shows a molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks at lower m/z values. The analysis of these fragmentation patterns is a cornerstone of structural confirmation. miamioh.edu

For this compound (molecular weight: 172.27 g/mol ), the molecular ion peak is expected at m/z = 172. A characteristic and often most abundant fragment results from the loss of a methyl group (CH₃•, 15 Da) via benzylic cleavage, which is a favorable fragmentation pathway for alkylated aromatic compounds, leading to a stable cation. libretexts.org This would produce a prominent peak at m/z = 157 (172 - 15). chromatographyonline.com Further fragmentation could involve the loss of other neutral molecules like ethene. The fragmentation pattern of an unknown can be compared to that of known isomers or reference spectra to confirm its specific structure. uni-saarland.denih.gov For example, the mass spectrum of the related isomer 2,3-dihydro-1,1,4,5-tetramethyl-1H-indene shows a strong base peak at m/z 159, likely corresponding to the loss of a methyl group. nist.gov

Table 2: Predicted Key Mass Fragments for this compound (C₁₃H₁₆)

m/z Value Proposed Fragment Proposed Neutral Loss
172[C₁₃H₁₆]⁺(Molecular Ion)
157[C₁₂H₁₃]⁺CH₃•
142[C₁₁H₁₀]⁺C₂H₆
129[C₁₀H₉]⁺C₃H₇•
115[C₉H₇]⁺C₄H₉•

Note: These predictions are based on common fragmentation pathways for alkylated aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Polymorphism

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show a combination of absorptions characteristic of its aromatic and substituted cyclopentene (B43876) rings.

Functional Group Identification: The primary vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the four methyl groups, these absorptions are expected in the 2975-2850 cm⁻¹ range.

C=C Stretching: Vibrations from the aromatic ring and the double bond in the five-membered ring would appear in the 1650-1450 cm⁻¹ region. Substituted benzene rings often show a characteristic pattern of sharp bands in this area.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur in the 1470-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of out-of-plane bending is particularly indicative of the substitution pattern on the aromatic ring.

Experimental and theoretical IR spectra of the parent compound, indene, show its main absorptions are related to these fundamental vibrations. researchgate.net The addition of four methyl groups in this compound would introduce strong aliphatic C-H stretching and bending modes while shifting the frequencies of the aromatic ring vibrations due to electronic and mass effects.

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch2975 - 2850Methyl Groups (CH₃)
Aromatic C=C Stretch1625 - 1450Aromatic Ring
Alkene C=C Stretch1650 - 1600Cyclopentene Ring
Aliphatic C-H Bend1470 - 1365Methyl Groups (CH₃)
Aromatic C-H Bend900 - 675Aromatic Ring

Polymorphism Analysis: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. IR spectroscopy can be a valuable tool for identifying and characterizing polymorphism. In the solid state, intermolecular interactions within the crystal lattice can influence the vibrational modes of the molecule. As a result, different polymorphs can display noticeable differences in their IR spectra, such as the splitting of absorption bands, the appearance of new bands, or shifts in peak positions. researchgate.net Although no specific studies on the polymorphism of this compound are documented, this technique remains a primary method for such investigations in solid-state chemistry.

X-ray Diffraction for Solid-State Structure Determination

For this compound, an XRD analysis would yield crucial structural parameters. While a specific crystal structure has not been published for this exact compound, the analysis would provide the following information:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

This data allows for the unambiguous determination of the solid-state structure, confirming the connectivity and stereochemistry of the molecule.

Interactive Data Table: Crystallographic Data Obtainable from XRD

ParameterDescriptionExample Data
Chemical FormulaSum of atoms in the moleculeC₁₃H₁₆
Formula WeightMolar mass of the compound172.27 g/mol
Crystal SystemSymmetry classification of the crystalData not available
Space GroupSymmetry group of the unit cellData not available
a, b, c (Å)Unit cell axis lengthsData not available
α, β, γ (°)Unit cell anglesData not available
Volume (ų)Volume of the unit cellData not available
ZNumber of molecules per unit cellData not available

UV/Vis, Raman, and Dielectrometry for Tautomeric Equilibria and Molecular Associations

UV/Vis absorption spectroscopy, Raman spectroscopy, and dielectrometry are powerful techniques for investigating dynamic processes in solution, such as tautomeric equilibria and molecular associations.

UV/Vis Spectroscopy: This technique probes the electronic transitions within a molecule. The indene system contains a chromophore that absorbs UV light, primarily due to π→π* transitions. The position (λ_max) and intensity of these absorption bands are sensitive to the molecular environment and structure.

Tautomeric Equilibria: If this compound were to exist in equilibrium with a tautomeric form (e.g., an iso-indene structure), each tautomer would likely have a distinct UV/Vis spectrum. nih.govnih.gov Changes in solvent polarity or pH could shift the equilibrium, leading to observable changes in the absorption spectrum, allowing for the quantification of the equilibrium constant. researchgate.netuclouvain.besemanticscholar.org

Molecular Associations: Aggregation or association of molecules in solution can perturb the electronic energy levels. This often results in a shift of the λ_max to shorter wavelengths (hypsochromic or blue shift) for certain types of aggregates (H-aggregates) or to longer wavelengths (bathochromic or red shift).

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule, making it complementary to IR spectroscopy. libretexts.org It is particularly useful for studying species in solution.

Tautomeric Equilibria: Since different tautomers have distinct sets of chemical bonds, their Raman spectra would act as unique fingerprints. The appearance, disappearance, or shift of specific Raman bands corresponding to the functional groups of each tautomer can be used to monitor the equilibrium. irdg.org

Molecular Associations: Intermolecular interactions can affect the polarizability of bonds, leading to changes in the intensity and frequency of Raman scattering peaks. mdpi.com Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to match an electronic absorption band, can selectively enhance the vibrational modes associated with the chromophore, providing enhanced sensitivity to changes in molecular structure and association. nih.gov

Dielectrometry: This less common technique measures the dielectric constant of a solution, which is related to the net dipole moment of the solute molecules.

Interactive Data Table: Application of Spectroscopic Techniques

TechniquePhenomenon StudiedObservable Effect
UV/Vis Spectroscopy Tautomeric EquilibriaShift in λ_max, change in absorbance intensity
Molecular AssociationHypsochromic or bathochromic shifts in λ_max
Raman Spectroscopy Tautomeric EquilibriaAppearance/disappearance of characteristic bands
Molecular AssociationChanges in peak intensity and frequency
Dielectrometry Tautomeric EquilibriaChange in bulk dielectric constant
Molecular AssociationChange in bulk dielectric constant

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

Indene (B144670) and its derivatives are recognized as crucial building blocks in organic synthesis. researchgate.net The indene skeleton is present in numerous natural products and biologically active molecules. researchgate.net Synthetic chemists utilize the reactivity of the indene structure to construct more complex, polycyclic aromatic compounds and chiral molecules. researchgate.net Various catalytic methods, including those employing palladium, rhodium, and iron, have been developed to synthesize functionalized indene derivatives from readily available starting materials. researchgate.netorganic-chemistry.org These synthetic routes allow for the controlled construction of indene-based molecules that can be further elaborated into advanced materials or pharmaceutical agents. researchgate.net

Intermediates in the Production of Specialty Chemicals and Materials

Derivatives of indene are key intermediates in the production of a range of specialty chemicals. One of the primary industrial applications of indene is in the manufacturing of indene/coumarone thermoplastic resins. Beyond this, the functionalized indane core, the saturated counterpart to indene, is used to create monomers for high-performance polymers. For instance, diamine derivatives of indane are used to synthesize bismaleimides, which are precursors to high-temperature resistant polyimide resins. tandfonline.comtandfonline.com The synthesis of these diamines often begins with the acid-catalyzed dimerization of molecules like α-methyl styrene (B11656) to form a trimethyl phenyl indane structure, which is then functionalized through nitration and reduction to produce the necessary diamine intermediate. tandfonline.comtandfonline.com This highlights the role of the indane structure as a stable nucleus for building specialty monomers. tandfonline.com

Polymerization Studies and Materials Development

The unique structure of indene and its derivatives makes them valuable monomers for polymerization studies, leading to the development of materials with tailored properties.

Bismaleimides (BMIs) are a class of thermosetting polyimides known for their excellent thermal stability, mechanical properties, and resistance to humidity at elevated temperatures. cnrs.frorientjchem.org They are synthesized by reacting a diamine with maleic anhydride (B1165640) in a two-step process involving the formation of a bismaleamic acid followed by imidization. tandfonline.comcnrs.fr

Indane-derived diamines can be used to synthesize novel BMI monomers. For example, 5(6)-amino-1(4′-aminophenyl)-1,3,3′-trimethyl indane has been used to create a bismaleimide (B1667444) that can be thermally cured to form a highly cross-linked polymer network. tandfonline.comtandfonline.com The polymerization can proceed through the addition reactions of the maleimide (B117702) double bonds, either via homopolymerization or through a Michael addition reaction with other nucleophiles like diamines. researchgate.net The incorporation of the bulky, rigid indane structure into the polymer backbone is a strategy to enhance the thermal and mechanical stability of the resulting material. tandfonline.com

Table 1: Synthesis Steps for Indane-Derived Bismaleimide

Step Reactants Product
1. Diamine Synthesis α-Methyl Styrene (via dimerization), Nitrating agents, Reducing agents (e.g., hydrazine (B178648) hydrate) 5(6)-amino-1(4′-aminophenyl)-1,3,3′-trimethyl indane
2. Bismaleamic Acid Formation Indane Diamine, Maleic Anhydride Bismaleamic Acid Intermediate
3. Imidization Bismaleamic Acid, Acetic Anhydride, Sodium Acetate Indane-Derived Bismaleimide (BMI)

This table outlines the general synthetic pathway for creating bismaleimide polymers from an indane-based diamine, as described in the literature. tandfonline.comtandfonline.com

The thermal behavior of polymers is critical for determining their processing conditions and application limits. etflin.com Indene-based polymers, such as polyindene and indane-derived polyimides, are studied for their thermal stability.

Thermogravimetric analysis (TGA) is used to evaluate the thermal degradation of these polymers. For instance, studies on polyindene (PI) have shown that it pyrolyzes back to the indene monomer with high yield, suggesting potential for recyclability. tandfonline.com The decomposition enthalpy for this process has been determined to be 101.6 kJ/mol, with an activation enthalpy of 164 kJ/mol. tandfonline.com

Table 2: Thermal Properties of Polyindene

Property Value Method
Decomposition Enthalpy 101.6 kJ/mol DSC/TGA-FTIR
Activation Enthalpy of Pyrolysis 164 kJ/mol DSC/TGA-FTIR

Data derived from thermal decomposition studies of polyindene. tandfonline.com

Living polymerization techniques are powerful methods for synthesizing polymers with well-defined structures, low molar mass distribution, and complex architectures like block copolymers. wikipedia.org Living cationic polymerization is particularly suited for nucleophilic monomers like indene and its derivatives, which can stabilize the required carbocationic active site. wikipedia.orgacs.org

This process is characterized by the controlled initiation and propagation of polymer chains while minimizing termination and chain transfer reactions. wikipedia.orgyoutube.com This control is often achieved by establishing an equilibrium between active cationic propagating chains and dormant, unreactive species. youtube.com While the polymerization rate may be slower than conventional methods, this control allows for the precise design of polymer chains. youtube.com Initiating systems for the living cationic polymerization of indene often involve a combination of an initiator (e.g., cumyl methyl ether) and a Lewis acid co-initiator (e.g., titanium tetrachloride). acs.orgacs.org This method provides a pathway to create novel polyindenes and copolymers with tailored properties for advanced applications.

Potential in Organic Electronics (e.g., OLEDs, OFETs)

The conjugated π-system of the indene core makes it an attractive component for materials used in organic electronics. researchgate.net Indene derivatives have been explored for their potential in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic solar cells. researchgate.netnih.gov

One area of research involves the synthesis of indene-fullerene (C60) adducts to be used as electron-transporting materials (ETMs) in perovskite solar cells. nih.govacs.org These materials are created via a Diels-Alder cycloaddition reaction between an indene derivative and C60. nih.govacs.org By modifying the functional groups on the indene ring, researchers can tune the electronic properties, such as the lowest unoccupied molecular orbital (LUMO) energy levels, to optimize electron extraction from the photoabsorber in a solar cell. nih.govresearchgate.net

Furthermore, the indene unit is a key component of larger, fully conjugated systems like indenofluorenes. nih.gov These molecules, which can contain an antiaromatic indacene core, exhibit high electron affinities and broad absorption spectra, making them promising scaffolds for new electron-accepting materials in various organic electronic devices. nih.gov

Supramolecular Assembly Applications of Spiro-Indene Scaffolds

The application of spiro-indene scaffolds, including derivatives of 1,1,3,5-Tetramethyl-1H-indene, in the field of supramolecular chemistry is an emerging area of research with significant potential. The unique structural characteristics of spiro-indenes make them attractive candidates for the construction of complex, non-covalently bonded molecular architectures. Supramolecular chemistry focuses on the chemistry 'beyond the molecule,' examining the weaker and reversible non-covalent interactions that govern molecular recognition, self-assembly, and host-guest chemistry. wikipedia.org

The inherent rigidity and well-defined three-dimensional geometry of the spiro-indene framework are key attributes for designing molecular building blocks for supramolecular assemblies. molport.com This structural preorganization can reduce the entropic penalty associated with the formation of ordered structures, thereby facilitating self-assembly processes. The spirocyclic nature of these molecules provides a fixed spatial arrangement of functional groups, which is crucial for achieving high selectivity and stability in host-guest interactions. molport.com

While extensive research has focused on the synthesis of diverse spiro-indene derivatives for applications in areas such as asymmetric catalysis and medicinal chemistry, their exploration in supramolecular assembly is still in its early stages. nih.govrsc.org The development of synthetic methodologies that allow for the introduction of specific recognition sites, such as hydrogen-bonding motifs or metal-coordinating ligands, onto the spiro-indene scaffold is a critical step toward their broader use in creating functional supramolecular systems.

Future research in this area may lead to the development of novel spiro-indene-based host molecules for the selective recognition of guest species, the formation of intricate self-assembled structures like capsules or cages, and the construction of responsive materials where the assembly and disassembly can be controlled by external stimuli. The chiral nature of many spiro-indene scaffolds also presents opportunities for their use in enantioselective recognition and separation processes. nih.gov

Environmental and Geochemical Occurrence and Analytical Detection

Detection of 1,1,3,5-Tetramethylindene Derivatives in Geological Samples

While direct and frequent detection of 1,1,3,5-tetramethylindene derivatives in geological samples is not extensively documented in readily available literature, the presence of alkylated indenes and other polycyclic aromatic hydrocarbons (PAHs) is a common feature of sedimentary organic matter. These compounds are typically formed through the diagenesis and catagenesis of organic material over geological timescales. The analysis of such complex mixtures often involves sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS), which can resolve and identify individual components.

The characterization of kerogens, the insoluble organic matter in sedimentary rocks, through pyrolysis-GC-MS often yields a complex mixture of aliphatic and aromatic compounds. Among these, alkylbenzenes and alkylnaphthalenes are frequently identified. While specific isomers of tetramethylindene are not always explicitly detailed, their potential presence as minor components within the broader class of aromatic hydrocarbons is plausible, arising from the thermal degradation of specific biogenic precursors. The analysis of kerogen density fractions from Cretaceous and Miocene organic-rich marine shales, for example, revealed the presence of various alkylbenzenes and isoprenoid hydrocarbons, indicating the transformation of microbial and algal organic matter.

Geological Sample TypeTypical Analytical TechniqueCommonly Detected Aromatic CompoundsPotential for Tetramethylindene Derivative Presence
Sedimentary Rocks (Shales, Mudstones)Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)Alkylbenzenes, Alkylnaphthalenes, AlkylphenanthrenesPossible as a minor, unresolved component
Crude OilsGas Chromatography-Mass Spectrometry (GC-MS)Alkylated PAHs, Isoprenoid derivativesPossible, depending on source rock and thermal history
Soils and Recent SedimentsSolvent Extraction followed by GC-MSPAHs from petrogenic and pyrogenic sourcesPossible in contaminated sites or areas with high organic input

Identification in Pyrolysis Products of Organic Matter

The thermal decomposition (pyrolysis) of organic matter, such as biomass and kerogen, is a well-established method for both analytical characterization and the production of bio-oils. The resulting pyrolysate is a complex mixture of hundreds of organic compounds, including aromatic hydrocarbons. The formation of indene (B144670) and its alkylated derivatives during pyrolysis is a recognized reaction pathway.

Studies on the pyrolysis of various biomass feedstocks have shown the generation of a wide array of aromatic compounds. While many studies focus on major products like phenols, furans, and simple aromatic hydrocarbons, the formation of more complex structures like indenes is also observed. For instance, the pyrolysis of indene itself has been studied to understand the growth mechanisms of larger PAHs, with the indenyl radical being a key intermediate. This suggests that under pyrolytic conditions, smaller aromatic precursors can combine and rearrange to form more complex structures, including tetramethylindenes, although their specific identification and quantification can be challenging due to the complexity of the pyrolytic mixture.

The analysis of bio-oils produced from the fast pyrolysis of various biomass types using techniques like 13C NMR and GC-MS has provided detailed information on their chemical composition. While these analyses often categorize compounds into functional groups (e.g., aromatics, aliphatics), the specific identification of all individual isomers, such as 1,1,3,5-tetramethyl-1H-indene, requires high-resolution chromatographic and mass spectrometric methods.

Organic Matter SourcePyrolysis ConditionsAnalytical MethodKey Aromatic Product ClassesLikelihood of this compound Formation
Kerogen (Marine Shales)High Temperature (e.g., 600°C)Py-GC-MSAlkylbenzenes, Alkylnaphthalenes, Isoprenoid hydrocarbonsModerate, as a product of kerogen breakdown
Biomass (e.g., Wood, Energy Crops)Fast Pyrolysis (e.g., 500°C)GC-MS, 13C NMRPhenols, Furans, Benzenes, PAHsPossible, through complex rearrangement reactions
Indene (Model Compound)Flow Reactor (High Temperature)Synchrotron VUV-PIMSPAHs, Indenyl radicalsHigh, as a potential intermediate or byproduct

Occurrence of Dihydro-Tetramethylindene in Volatile Emissions

The emission of volatile organic compounds (VOCs) from plants is a critical aspect of their interaction with the environment, playing roles in defense, communication, and attracting pollinators. While the majority of plant VOCs are terpenoids, fatty acid derivatives, and benzenoids, the diversity of emitted compounds is vast.

The occurrence of dihydro-tetramethylindene in volatile emissions is not a commonly reported phenomenon. However, the structural similarity of this compound to certain sesquiterpenoid-derived aromatic hydrocarbons suggests a potential, albeit likely rare, biogenic origin. Sesquiterpenes are a diverse class of C15 isoprenoids that can undergo various enzymatic and non-enzymatic transformations in plants, leading to a wide array of volatile and non-volatile secondary metabolites.

Analysis of floral scents and leaf volatiles from numerous plant species has identified hundreds of compounds. While common monoterpenes and sesquiterpenes dominate these profiles, trace amounts of more unusual compounds are often present. The detection of such minor components requires sensitive analytical techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. While no direct evidence from the searched literature confirms the emission of dihydro-tetramethylindene from plants, the possibility of its formation through the degradation or rearrangement of other plant metabolites, particularly under conditions of stress, cannot be entirely ruled out.

Emission SourceAnalytical TechniqueMajor Volatile ClassesPotential for Dihydro-Tetramethylindene Presence
Plant Foliage (constitutive/induced)HS-SPME-GC-MSMonoterpenes, Sesquiterpenes, Green Leaf VolatilesLow, would represent a novel or rare biogenic compound
Floral ScentsDynamic Headspace-GC-MSBenzenoids, Terpenoids, Fatty Acid DerivativesVery Low, not a typical floral volatile

Q & A

Q. What are the recommended synthetic routes for 1,1,3,5-Tetramethyl-1H-indene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves alkylation or Friedel-Crafts reactions using indene derivatives as precursors. For example, methyl groups can be introduced via alkylation of indene with methyl halides in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should focus on:

  • Temperature control (e.g., 0–25°C to minimize side reactions).
  • Solvent selection (e.g., dichloromethane or toluene for better solubility).
  • Stoichiometric ratios of reagents to avoid over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from isomers like 1,1,4,5-tetramethyl derivatives .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR data with known indene derivatives (e.g., 1,1,3-Trimethyl-1H-indene shows characteristic methyl singlet peaks at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., expected m/z for C₁₃H₁₈ is 174.28) and fragmentation patterns .
  • Gas Chromatography (GC) : Assess purity (>95% by area normalization) and detect co-eluting isomers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for substituted indenes?

Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

  • Optimized geometries and electronic environments of methyl groups.
  • Chemical shift values (via gauge-including atomic orbital methods) to validate experimental NMR assignments . For example, deviations in methyl proton shifts >0.1 ppm may indicate incorrect stereochemical assignments .

Q. What strategies are effective for analyzing the regioselectivity of electrophilic substitution in this compound?

The electron-donating methyl groups direct electrophiles to specific positions:

  • Nitration : Preferentially occurs at the para position to the most electron-rich methyl substituent.
  • Sulfonation : Use kinetic vs. thermodynamic control (e.g., H₂SO₄ at 0°C vs. 80°C) to isolate different regioisomers. Monitor reaction progress via TLC and characterize products using X-ray crystallography (if crystalline) or NOESY NMR to confirm substitution patterns .

Q. How can researchers mitigate safety risks when handling this compound in catalytic studies?

Key safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~200–220°C estimated from analogs) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?

  • Perform controlled stability studies: Expose the compound to O₂ or H₂O₂ at varying temperatures (25–60°C) and monitor degradation via GC-MS.
  • Identify degradation products (e.g., indenols or ketones) to infer reaction pathways .
  • Compare results with structurally similar compounds (e.g., 1,1,3-Trimethylindane, which shows oxidative stability up to 100°C) .

Q. What experimental and computational approaches validate the electronic effects of methyl groups in this compound?

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Compare λₘₐₓ shifts with less substituted indenes to assess conjugation changes.
  • Hammett Substituent Constants : Calculate σ values for methyl groups to predict reactivity in aromatic systems .
  • Molecular Orbital Simulations : Use software like Gaussian to visualize HOMO/LUMO distributions and predict sites for electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.